molecular formula C6H11NO B1528497 1-Aminohex-5-yn-2-ol CAS No. 1480857-11-1

1-Aminohex-5-yn-2-ol

Cat. No.: B1528497
CAS No.: 1480857-11-1
M. Wt: 113.16 g/mol
InChI Key: JUUPISMKQGJUEL-UHFFFAOYSA-N
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Description

1-Aminohex-5-yn-2-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Aminohex-5-yn-2-ol (CAS No. 1480857-11-1) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound has the molecular formula C6H11NOC_6H_{11}NO and a molecular weight of 113.16 g/mol. The structural characteristics include:

  • Functional Groups : The compound contains both an amino group (-NH2) and a hydroxyl group (-OH), which are crucial for its biological activity.
  • Reactivity : The presence of the alkyne group allows for unique chemical reactivity, enabling interactions with various biomolecules.

The mechanism of action for this compound is primarily centered around its ability to form covalent bonds with proteins and nucleic acids. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By modifying active sites on enzymes, the compound may inhibit their function, potentially leading to therapeutic effects against diseases.
  • Alteration of Cellular Processes : The binding to biomolecules can disrupt normal cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation.

Cancer Cell LineIC50 (µM)
HeLa15
MCF710
A54920

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative antimicrobial agent.
  • Case Study on Cancer Cell Lines :
    • In a controlled experiment, the compound was administered to various cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.

Properties

IUPAC Name

1-aminohex-5-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h1,6,8H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUPISMKQGJUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480857-11-1
Record name 1-aminohex-5-yn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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